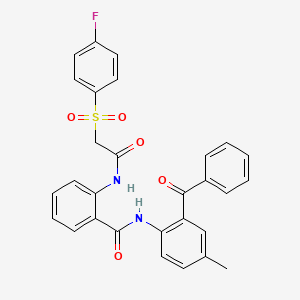

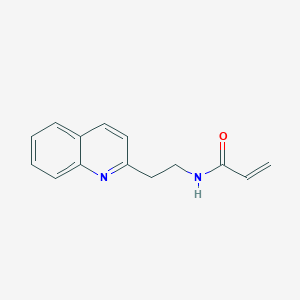

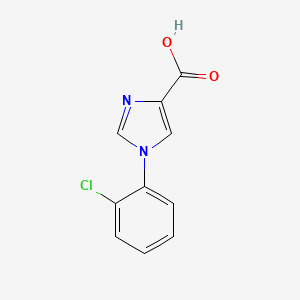

![molecular formula C19H15N3O5S2 B2975497 benzyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 476466-00-9](/img/structure/B2975497.png)

benzyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to contain several functional groups including a benzodioxole, a thiadiazole, and a carboxylic acid . Benzodioxole is an organic compound and a benzene derivative containing a methylenedioxy functional group . It’s a colorless liquid .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, 1,3-Benzodioxole has a molecular weight of 122.123 g·mol−1, a density of 1.064 g cm−3, and a boiling point of 172–173 °C .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate and its derivatives have been explored for their antimicrobial and antifungal properties. Research by Kaplancıklı, Turan-Zitouni, Revial, and Guven (2004) synthesized similar thiadiazole derivatives, demonstrating significant activity against a range of bacteria and fungi (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004). Similar studies by Sych et al. (2019) found that sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiadiazole derivatives, exhibited sensitivity to both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).

Carbonic Anhydrase Inhibition

Another significant area of research is the inhibition of carbonic anhydrase enzymes by thiadiazole derivatives. Abdoli et al. (2017) synthesized benzo[d]thiazole sulfonamides and investigated their inhibitory action on various human carbonic anhydrase isoforms, demonstrating several potent inhibitors (Abdoli, Angeli, Bozdağ, Carta, Kakanejadifard, Saeidian, & Supuran, 2017). Vullo et al. (2004) also reported on the inhibition of the mitochondrial carbonic anhydrase isozyme V by aromatic and heterocyclic sulfonamides, including thiadiazole derivatives, which could be relevant for treating obesity (Vullo, Franchi, Gallori, Antel, Scozzafava, & Supuran, 2004).

Antitumor Activity

Research into the antitumor properties of benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate derivatives is also noteworthy. Ramadan et al. (2018) synthesized various sulfanyl benzo[d]thiazoles and tested them for antitumor activity against Ehrlich ascites carcinoma cells, with some compounds showing promising activity (Ramadan, Abdel Hamid, Noureddin, & Badahdah, 2018).

CNS Activity

Compounds within this class have been evaluated for their central nervous system activity. Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and found that some exhibited antidepressant and anxiolytic properties comparable to reference drugs (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001).

Wirkmechanismus

A compound with a similar structure, “2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole”, has been studied .

These compounds have shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . They cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Compounds containing the benzodioxole subunit are known to exhibit a broad spectrum of activities, including anticancer and antiparasitic activities . These compounds may interact with various enzymes, proteins, and other biomolecules, but the specific interactions of Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate remain to be determined.

Cellular Effects

Benzodioxole derivatives have shown significant antitumor activity, potentially due to their ability to inhibit EGFR, induce apoptosis, bind to DNA, inhibit tyrosinase, and inhibit HER-2

Molecular Mechanism

Benzodioxole derivatives have been reported to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Benzodioxole derivatives are known to be involved in various metabolic reactions

Eigenschaften

IUPAC Name |

benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O5S2/c23-16(25-9-12-4-2-1-3-5-12)10-28-19-22-21-18(29-19)20-17(24)13-6-7-14-15(8-13)27-11-26-14/h1-8H,9-11H2,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHJZSRAMMWJSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)

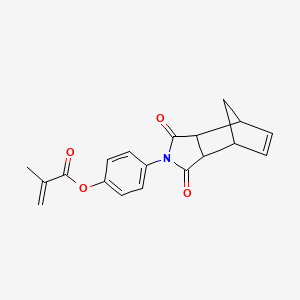

![[3-(trifluoromethyl)phenyl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2975424.png)

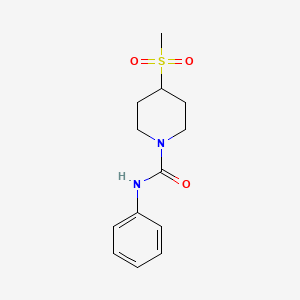

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2975429.png)

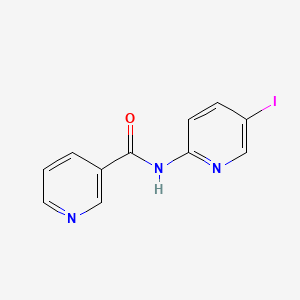

![N-(2-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2975430.png)

![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2975435.png)